Bornyl tosylate
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Overview
Description
Bornyl tosylate is an organic compound derived from borneol, a naturally occurring terpene alcohol. It is a tosylate ester, which means it contains the tosyl group (p-toluenesulfonyl) attached to the oxygen atom of borneol. This compound is of interest in organic synthesis due to its utility as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl tosylate is typically synthesized by reacting borneol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of borneol is replaced by the tosyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Bornyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution and elimination reactions. The tosyl group is an excellent leaving group, making this compound a versatile intermediate in organic synthesis .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can replace the tosyl group with azide or cyanide, respectively.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) can induce elimination to form alkenes.
Major Products:
Substitution Reactions: Products like bornyl azide or bornyl cyanide.
Elimination Reactions: Alkenes such as camphene.
Scientific Research Applications
Bornyl tosylate finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving terpenes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of bornyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. This property is exploited in various synthetic pathways to introduce different functional groups into the borneol framework .
Comparison with Similar Compounds
Bornyl Acetate: Another ester of borneol, used in fragrances and as an intermediate in organic synthesis.
Bornyl Chloride: A halogenated derivative of borneol, used in the synthesis of other organic compounds.
Bornyl Bromide: Similar to bornyl chloride but with a bromine atom, used in similar applications.
Uniqueness: Bornyl tosylate is unique due to the presence of the tosyl group, which is a superior leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .
Properties
Molecular Formula |
C17H24O3S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O3S/c1-12-5-7-14(8-6-12)21(18,19)20-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,15H,9-11H2,1-4H3 |
InChI Key |
POEHXTIXLPAOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2(C3(C)C)C |
Origin of Product |
United States |
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